Cas no 87450-10-0 (Propargyl-PEG4-alcohol)

Propargyl-PEG4-alcohol structure
Propargyl-PEG4-alcohol structure
Nome do Produto:Propargyl-PEG4-alcohol
N.o CAS:87450-10-0
MF:C11H20O5
MW:232.273504257202
MDL:MFCD22201537
CID:2094881
PubChem ID:15917060

Propargyl-PEG4-alcohol Propriedades químicas e físicas

Nomes e Identificadores

    • Propargyl-PEG5-alcohol
    • 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol
    • HO-PEG4-Propyne
    • Propargyl-PEG4-alcohol
    • 15-Hydroxy-4,7,10,13-tetraoxapentadec-1-yne
    • 2-[2-[2-[2-[(Prop-2-ynyl)oxy]ethoxy]ethoxy]ethoxy]ethanol
    • O-Propargyltetraethylene glycol
    • Propargyl tetraethylene Glycol
    • Tetraethylene glycol monopropargyl ether
    • Tetraethylene glycol propargyl ether
    • 3,6,9,12-Tetraoxapentadec-14-yn-1-ol
    • DA-57091
    • 2-(2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethanol
    • SY269373
    • HC inverted exclamation markOC-CH2-PEG4-OH
    • LCZC488
    • DTXSID40579528
    • Propyne-PEG4-OH
    • BP-20648
    • WQMJFCWQBPUZCK-UHFFFAOYSA-N
    • Propargyl-PEG4-OH
    • CS-0113517
    • H11023
    • AKOS030629979
    • HC identical withC-CH2-PEG4-OH
    • ZB0949
    • 87450-10-0
    • HY-133229
    • SCHEMBL40247
    • BS-24020
    • EN300-7373223
    • MFCD22201537
    • MDL: MFCD22201537
    • Inchi: 1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2
    • Chave InChI: WQMJFCWQBPUZCK-UHFFFAOYSA-N
    • SMILES: C#CCOCCOCCOCCOCCO

Propriedades Computadas

  • Massa Exacta: 232.13107373 g/mol
  • Massa monoisotópica: 232.13107373 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 175
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.9
  • Peso Molecular: 232.27
  • Superfície polar topológica: 57.2Ų

Propargyl-PEG4-alcohol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184157-5g
Propargyl-PEG4-alcohol
87450-10-0 98%
5g
¥877.00 2024-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD760045-5g
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
5g
¥585.0 2024-04-17
eNovation Chemicals LLC
Y1014633-10g
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
10g
$360 2023-05-17
MedChemExpress
HY-133229-1g
Propargyl-PEG4-alcohol
87450-10-0 99.26%
1g
¥173 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X35425-250mg
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
250mg
¥48.0 2023-09-05
Key Organics Ltd
BS-24020-1G
Propargyl-peg5-alcohol
87450-10-0 >97%
1g
£172.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184157-1g
Propargyl-PEG4-alcohol
87450-10-0 98%
1g
¥187.00 2024-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD760045-250mg
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
250mg
¥50.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD760045-1g
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
1g
¥144.0 2024-04-17
abcr
AB483523-5 g
Propargyl-PEG4-OH, 95%; .
87450-10-0 95%
5g
€640.60 2023-06-15

Propargyl-PEG4-alcohol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  0 °C; 20 min, 0 °C
1.2 Solvents: Toluene ,  1,4-Dioxane ;  1 h; 3 h, 25 °C
1.3 Reagents: Water ;  25 °C; 20 min, 25 °C
Referência
Synthesis of Two-Photon Active Tricomponent Fluorescent Probe for Distinguishment of Biotin Receptor Positive and Negative Cells and Imaging 3D-Spheroid
Pal, Kaushik; et al, Organic Letters, 2018, 20(20), 6425-6429

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  3 h, reflux
Referência
Chloride anion triggered motion in a bis-imidazolium rotaxane
Serpell, Christopher J.; et al, Dalton Transactions, 2011, 40(45), 12052-12055

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  23 °C
Referência
Mimicking Biological Membranes with Programmable Glycan Ligands Self-Assembled from Amphiphilic Janus Glycodendrimers
Zhang, Shaodong; et al, Angewandte Chemie, 2014, 53(41), 10899-10903

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  -20 °C; overnight, rt
Referência
Development of PDT/PET Theranostics: Synthesis and Biological Evaluation of an 18F-Radiolabeled Water-Soluble Porphyrin
Entract, Guy M.; et al, Molecular Pharmaceutics, 2015, 12(12), 4414-4423

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 60 min, rt; rt → 0 °C
1.2 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Enzymatic transhalogenation of dendritic RGD peptide constructs with the fluorinase
Thompson, Stephen; et al, Organic & Biomolecular Chemistry, 2016, 14(11), 3120-3129

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
Referência
Site-Specific Functionalization of Hyperbranched Polymers Using "Click" Chemistry
Saha, Animesh; et al, Macromolecules (Washington, 2009, 42(12), 4028-4037

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, cooled
1.2 cooled; 20 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Convergent synthesis and characterization of dumbbell type dendritic materials by click chemistry
Sung, Sae Reum; et al, Bulletin of the Korean Chemical Society, 2011, 32(11), 3933-3940

Método de produção 10

Condições de reacção
1.1 Reagents: Diisopropylethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  < rt
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
3.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
3.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
3.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Propargyl-PEG4-alcohol Raw materials

Propargyl-PEG4-alcohol Preparation Products

Propargyl-PEG4-alcohol Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:87450-10-0)Propargyl-PEG4-alcohol
A945759
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):158.0/686.0